molecular formula C18H18N2O3 B12380232 Brd7-IN-2

Brd7-IN-2

Cat. No.: B12380232
M. Wt: 310.3 g/mol
InChI Key: NFFBUIFLOKMWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brd7-IN-2: is a potent and selective inhibitor of bromodomain-containing protein 7 (BRD7). This compound has shown significant anti-proliferative activity in prostate cancer cells. It is known for its specificity towards BRD7, while demonstrating weak inhibition for bromodomain-containing protein 9 (BRD9) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brd7-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Brd7-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as halides or amines. Conditions may include the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen

Biological Activity

Brd7-IN-2 is a potent inhibitor of bromodomain-containing protein 7 (BRD7), which plays a significant role in various biological processes, including cancer progression and metabolic regulation. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

BRD7 has been identified as a critical nuclear transcription factor that functions as a tumor suppressor. It negatively regulates the expression of BIRC2, an oncogene implicated in promoting cell proliferation and survival in various cancers, including nasopharyngeal carcinoma (NPC) . The interaction between BRD7 and BIRC2 occurs through a specific binding site known as the BRD7 binding site (B7BS), which acts as an enhancer for BIRC2 transcription.

Key Findings:

  • Direct Binding : BRD7 directly binds to the B7BS region of BIRC2, inhibiting its transcriptional activity .
  • Effects on Cell Proliferation : Overexpression of BRD7 leads to decreased levels of BIRC2, resulting in reduced cell proliferation and increased apoptosis. Conversely, restoring BIRC2 expression can reverse these effects .
  • Cell Cycle Regulation : BRD7 induces G1/S phase arrest and promotes apoptosis through the downregulation of cell cycle-related proteins such as CDK4 and cyclin D1 while increasing P21 levels .

Case Studies

Several studies have investigated the effects of this compound on various cancer cell lines. For instance, in NPC models, treatment with this compound has demonstrated significant inhibition of tumor growth and metastasis by enhancing BRD7 activity.

Study Overview:

  • Model : Xenograft mouse models using NPC cell lines.
  • Treatment : Administration of this compound to evaluate its impact on tumor size and weight.
  • Results : Mice treated with this compound exhibited reduced tumor growth compared to control groups, confirming the compound's potential as a therapeutic agent targeting the BRD7/BIRC2 axis .

Biological Activity Summary Table

Aspect Details
Target Bromodomain-containing protein 7 (BRD7)
Mechanism Inhibits transcriptional activity of BIRC2 via direct binding to B7BS
Effects on Cancer Suppresses cell proliferation; induces apoptosis; inhibits tumor growth
Cell Cycle Impact Induces G1/S arrest; alters expression of cell cycle regulators
Therapeutic Potential Promising candidate for NPC treatment by targeting the BRD7/BIRC2 pathway

Research Findings

Recent studies highlight the therapeutic potential of this compound in various cancer types:

  • Prostate Cancer : In prostate cancer cells, this compound has shown efficacy in inhibiting cell growth by modulating BRD7 activity .
  • Ovarian Cancer : Overexpression of BRD7 in ovarian cancer cell lines has been linked to increased apoptosis and decreased migration, suggesting that compounds like this compound could enhance these effects .
  • Metabolic Regulation : Beyond cancer, BRD7 is involved in glucose homeostasis and insulin signaling pathways. In diabetic models, modulation of BRD7 activity has been shown to improve metabolic outcomes .

Scientific Research Applications

Introduction to BRD7 and Its Applications

Bromodomain-containing protein 7 (BRD7) is a multifunctional protein that plays critical roles in various biological processes, including transcriptional regulation, cell cycle progression, and chromatin remodeling. Initially recognized as a tumor suppressor, recent studies have broadened the understanding of BRD7's functions, revealing its involvement in metabolic pathways, particularly insulin signaling, and its implications in various diseases, including cancer and diabetes. This article explores the diverse applications of BRD7, particularly focusing on its roles in cancer research and metabolic regulation.

Tumor Suppression Mechanisms

BRD7 has been identified as a significant tumor suppressor in various cancers. It functions by regulating key proteins involved in cell proliferation and apoptosis. Notably:

  • Regulation of BIRC2 : BRD7 inhibits the expression of BIRC2, a protein associated with tumor growth and metastasis. Studies show that BRD7 directly binds to the BIRC2 promoter region, reducing its expression and thereby suppressing tumor cell proliferation in nasopharyngeal carcinoma (NPC) cells .
  • Stabilization of p53 : BRD7 stabilizes the tumor suppressor protein p53 by decreasing the binding of phosphorylated MDM2 to p53, which reduces p53 ubiquitination. This mechanism enhances p53's transcriptional activity, promoting apoptosis and inhibiting tumor growth in breast cancer cells with wild-type p53 .

Involvement in Wnt Signaling Pathway

BRD7 enhances Wnt signaling by interacting with dishevelled-1 (Dvl-1), which promotes β-catenin nuclear translocation. This interaction is crucial for regulating gene expression associated with cell growth and differentiation .

Implications in Other Cancers

Research indicates that BRD7 is downregulated in several cancer types, including hepatocellular carcinoma and ovarian cancer. Restoration of BRD7 levels has been shown to inhibit cell migration and increase apoptosis in these cancer cell lines .

Alternative Insulin Signaling Pathway

Recent findings have positioned BRD7 as an integral component of an alternative insulin signaling pathway, independent of traditional pathways involving insulin receptor substrates (IRS1/2). This discovery is particularly relevant for understanding glucose metabolism during obesity:

  • Role in Glucose Homeostasis : BRD7 has been shown to regulate glucose metabolism through interactions with the insulin receptor, suggesting its potential as a target for treating type 2 diabetes. Studies indicate that upregulation of BRD7 improves glucose homeostasis in obese models .
  • Potential Therapeutic Target : Understanding how BRD7 modulates insulin signaling could lead to novel therapeutic strategies for managing metabolic disorders associated with obesity and diabetes.

Table 1: Summary of Key Findings on BRD7 Applications

Application AreaKey FindingsReferences
Tumor SuppressionInhibits BIRC2 expression; stabilizes p53; enhances Wnt signaling
Breast CancerDecreases MDM2 phosphorylation; promotes p53 activity
Nasopharyngeal CarcinomaDirect binding to BIRC2 promoter inhibits cell proliferation
Insulin SignalingInvolved in an alternative pathway; regulates glucose metabolism independent of IRS proteins
Ovarian CancerRestoration leads to increased apoptosis and reduced migration
Hepatocellular CarcinomaDownregulation correlates with poor prognosis; restoration inhibits tumor growth

Case Study: BRD7's Role in Breast Cancer

In a study examining breast cancer cell lines, it was found that silencing p53 reversed the inhibitory effects of BRD7 on cell proliferation. This highlights the critical role of p53 stabilization by BRD7 as a mechanism for tumor suppression .

Case Study: BRD7 and Type 2 Diabetes

Research from Boston Children's Hospital demonstrated that BRD7's interaction with the insulin receptor could lead to new insights into managing type 2 diabetes. The study emphasized that understanding how BRD7 functions within this pathway could inform future treatments for metabolic diseases .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Brd7-IN-2's inhibition of BRD7 in prostate cancer cells?

To elucidate the mechanism, employ competitive binding assays (e.g., fluorescence polarization) and structural analyses like X-ray crystallography or cryo-EM to visualize interactions between this compound and the BRD7 bromodomain. Validate findings using mutagenesis studies to identify critical binding residues .

Q. What standard assays are recommended for assessing this compound's inhibitory activity in vitro?

Use cell proliferation assays (MTT or CellTiter-Glo) in prostate cancer cell lines (e.g., LNCaP or PC-3), combined with Western blotting to quantify BRD7 target protein downregulation. Include positive controls (e.g., known bromodomain inhibitors) and replicate experiments across three biological replicates to ensure reproducibility .

Q. How should researchers validate the purity and stability of this compound in experimental settings?

Perform high-performance liquid chromatography (HPLC) for purity assessment (>95%) and stability tests under varying pH/temperature conditions. Use nuclear magnetic resonance (NMR) or mass spectrometry (MS) for structural confirmation, as required by journal guidelines for novel compounds .

Advanced Research Questions

Q. How to design dose-response experiments for this compound to establish robust IC50 values?

Apply logarithmic concentration ranges (e.g., 1 nM–100 µM) in dose-response curves, using automated liquid handling systems to minimize variability. Validate results with orthogonal assays (e.g., AlphaScreen for binding affinity). Analyze data using nonlinear regression models (e.g., GraphPad Prism) and report confidence intervals .

Q. What strategies resolve contradictions in this compound's efficacy across different prostate cancer models?

Conduct comparative analyses of experimental variables, such as cell line mutations (e.g., AR-positive vs. AR-negative), culture conditions, or assay endpoints. Perform meta-analyses of published datasets to identify confounding factors, and validate findings using patient-derived xenograft (PDX) models .

Q. How to evaluate this compound's selectivity against other bromodomain-containing proteins (e.g., BRD4)?

Utilize high-throughput panel binding assays (e.g., BROMOscan®) or thermal shift assays (TSA) to profile selectivity. Combine with structural modeling (e.g., molecular docking) to predict off-target interactions. Confirm functional selectivity via gene expression profiling of bromodomain-regulated pathways .

Q. What in vivo models best characterize this compound's pharmacokinetics (PK) and toxicity?

Employ transgenic mouse models (e.g., TRAMP) or PDX models to mimic human prostate cancer. Monitor plasma half-life and tissue distribution via liquid chromatography-mass spectrometry (LC-MS). Assess toxicity through histopathological analysis of major organs and serum biomarkers (e.g., ALT/AST) .

Q. Methodological and Reporting Guidelines

Q. How to properly report this compound's experimental results in publications?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry): avoid duplicating data in text and tables, and provide raw datasets in supplementary materials. Detail statistical methods (e.g., ANOVA with post-hoc tests) and include error bars in graphs. For novel compounds, disclose synthesis protocols and characterization data .

Q. How to validate this compound's target engagement in complex cellular environments?

Implement cellular thermal shift assays (CETSA) to confirm target binding in live cells. Couple with proteomic analysis (e.g., SILAC-MS) to identify off-target effects. Use CRISPR/Cas9 knockout models to verify BRD7-dependent mechanisms .

Q. What ethical considerations apply when using this compound in preclinical studies?

Ensure compliance with institutional animal care guidelines (e.g., IACUC protocols) and the ARRIVE 2.0 framework for reporting in vivo experiments. For human tissue studies, obtain informed consent and ethical approval, as per the Declaration of Helsinki .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

7-(2,6-dimethoxypyridin-3-yl)-1,4-dimethylquinolin-2-one

InChI

InChI=1S/C18H18N2O3/c1-11-9-17(21)20(2)15-10-12(5-6-13(11)15)14-7-8-16(22-3)19-18(14)23-4/h5-10H,1-4H3

InChI Key

NFFBUIFLOKMWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.